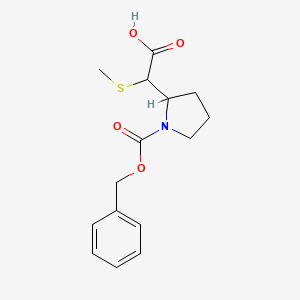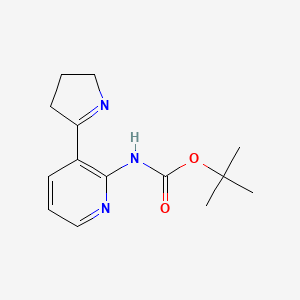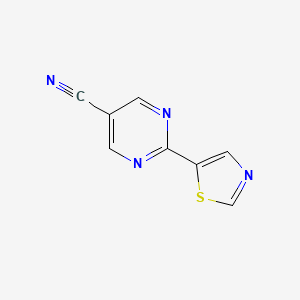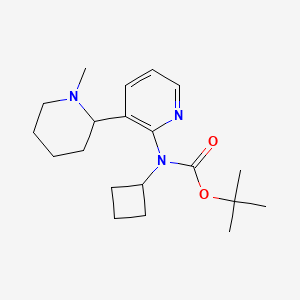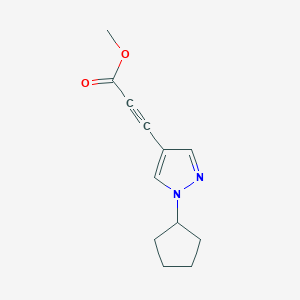
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound belongs to the class of esters and is characterized by the presence of a pyrazole ring substituted with a cyclopentyl group and a methyl propiolate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of high-quality reagents and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3 |
Clave InChI |
ZMDXXKVQTXRFOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1=CN(N=C1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)

